molecular formula C14H18ClN3O2 B6470928 4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine CAS No. 2640973-94-8

4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine

Cat. No.: B6470928
CAS No.: 2640973-94-8
M. Wt: 295.76 g/mol
InChI Key: SEJIXXIUNDDQNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is a synthetic organic compound that features a morpholine ring substituted with a 3-chloropyridinyl group and a pyrrolidine-1-carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine-1-carbonyl Intermediate: This step involves the reaction of pyrrolidine with a suitable carbonylating agent, such as phosgene or a chloroformate, to form the pyrrolidine-1-carbonyl intermediate.

    Substitution Reaction: The intermediate is then reacted with 4-(3-chloropyridin-4-yl)morpholine under basic conditions to form the final product. This step often requires a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may act as a lead compound in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound could be used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidine and morpholine rings can enhance binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)piperidine: Similar structure but with a piperidine ring instead of a morpholine ring.

    4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)thiomorpholine: Contains a thiomorpholine ring, introducing sulfur into the structure.

Uniqueness

The presence of both the morpholine and pyrrolidine rings in 4-(3-chloropyridin-4-yl)-2-(pyrrolidine-1-carbonyl)morpholine provides a unique combination of chemical properties. This dual-ring system can influence the compound’s solubility, stability, and binding interactions, making it distinct from its analogs.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool in the development of new chemical entities and therapeutic agents.

Properties

IUPAC Name

[4-(3-chloropyridin-4-yl)morpholin-2-yl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClN3O2/c15-11-9-16-4-3-12(11)18-7-8-20-13(10-18)14(19)17-5-1-2-6-17/h3-4,9,13H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJIXXIUNDDQNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CN(CCO2)C3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.